molecular formula C9H6F3NO B13659080 3-Methyl-4-(trifluoromethoxy)benzonitrile

3-Methyl-4-(trifluoromethoxy)benzonitrile

Cat. No.: B13659080
M. Wt: 201.14 g/mol
InChI Key: XXPDPHMVHHWHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the third position and a trifluoromethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the reaction of 3-methylbenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or amines .

Scientific Research Applications

3-Methyl-4-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both a methyl and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-methyl-4-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C9H6F3NO/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4H,1H3

InChI Key

XXPDPHMVHHWHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.